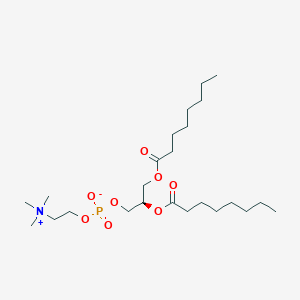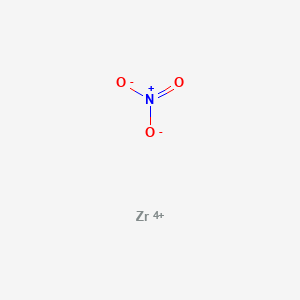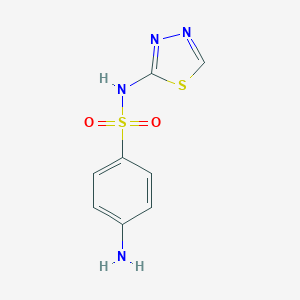
4-Amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Overview
Description
“4-Amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C11H14N4O2S2 . It is part of a larger group of compounds known as 1,3,4-thiadiazole derivatives . These compounds have been the subject of considerable interest due to their wide range of biological properties .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, including “4-Amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide”, typically involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of these starting materials with methyl hydrazinecarbodithioate or hydrazinecarbothioamide results in the formation of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Molecular Structure Analysis
The molecular structure of “4-Amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide” is characterized by the presence of a 1,3,4-thiadiazole ring . This ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . The presence of the =N-C-S- moiety and the strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
1,3,4-Thiadiazole molecules, including “4-Amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide”, are synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Scientific Research Applications
Antimicrobial Agents
1,3,4-thiadiazole derivatives, including 4-amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide , have been extensively studied for their antimicrobial properties. These compounds have shown a broad spectrum of activity against various pathogens, including bacteria and fungi. The structural modifications of these derivatives can lead to potent antibacterial and antifungal agents, which are crucial in the fight against drug-resistant strains .
Anti-Inflammatory and Analgesic Applications
The thiadiazole nucleus is a common feature in many anti-inflammatory and analgesic drugs. The derivatives of 1,3,4-thiadiazole exhibit significant anti-inflammatory and analgesic activities, making them valuable for the development of new therapeutic agents in this category .
Antiepileptic Drugs
Some 1,3,4-thiadiazole derivatives have been identified to possess antiepileptic properties. This is attributed to the nitrogen and sulfur atoms in the thiadiazole ring, which can interact with biological targets to modulate neuronal activity and reduce seizure incidence .
Antiviral Agents
Research has indicated that certain 1,3,4-thiadiazole derivatives can act as non-nucleoside antiviral agents. Although their activity and selectivity may be limited compared to established drugs, they serve as a basis for future modifications in the search for new potent antiviral medications .
Antineoplastic (Antitumor) Agents
The 1,3,4-thiadiazole derivatives have been evaluated for their antitumor properties. These compounds can be designed to target specific pathways involved in cancer cell proliferation and survival, offering a pathway for the development of new anticancer drugs .
Agricultural Chemicals
Derivatives of 1,3,4-thiadiazole, including 4-amino-n-(1,3,4-thiadiazol-2-yl)benzenesulfonamide , have found applications in agriculture as well. They are used in the synthesis of plant protection products such as insecticides, fungicides, and growth regulators. Their ability to inhibit nitrification of nitrogen fertilizers makes them valuable in managing nutrient uptake in crops .
Mechanism of Action
Target of Action
Similar compounds containing a 1,3,4-thiadiazole group have been reported to exhibit antitumor and antimicrobial activities, suggesting potential targets could be related to these biological processes.
Mode of Action
It is known that similar compounds containing a 1,3,4-thiadiazol-2-amine scaffold have shown inhibition of the interleukin-6 (il-6)/jak/stat3 pathway , which is crucial in various cellular processes including cell growth and immune response.
Result of Action
Similar compounds have shown antitumor and antimicrobial activities, suggesting that this compound may have similar effects.
properties
IUPAC Name |
4-amino-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S2/c9-6-1-3-7(4-2-6)16(13,14)12-8-11-10-5-15-8/h1-5H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEAASNFYTUARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873827 | |
| Record name | 2-Sulfanilamido-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |
CAS RN |
16806-29-4 | |
| Record name | NSC35261 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Sulfanilamido-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






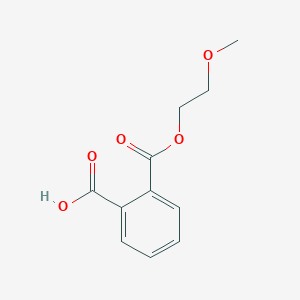
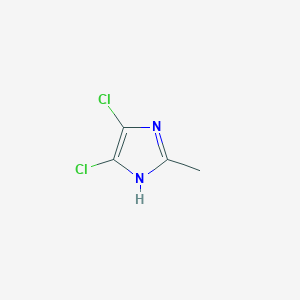


![Benzo[B]thiophene-6-OL](/img/structure/B96629.png)
